N-(2,1,3-benzothiadiazol-4-yl)-2-[3-(2-methoxyphenyl)-2-oxoimidazolidin-1-yl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(2,1,3-benzothiadiazol-4-yl)-2-[3-(2-methoxyphenyl)-2-oxoimidazolidin-1-yl]acetamide is a useful research compound. Its molecular formula is C18H17N5O3S and its molecular weight is 383.43. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
N-(2,1,3-benzothiadiazol-4-yl)-2-[3-(2-methoxyphenyl)-2-oxoimidazolidin-1-yl]acetamide is a compound that has garnered attention for its potential biological activities, particularly in the context of cancer treatment and enzyme inhibition. This article reviews its biological activity, supported by data tables and relevant research findings.
- Molecular Formula : C18H16N6O2S2
- Molar Mass : 412.49 g/mol
- CAS Number : 914350-45-1
The biological activity of this compound primarily involves:
- Cytotoxicity Against Cancer Cells : The compound has shown significant cytotoxic effects against various cancer cell lines. For instance, it demonstrated IC50 values ranging from 3.58 to 15.36 μM against hepatocellular carcinoma (HePG-2), breast cancer (MCF-7), and colorectal carcinoma (HCT-116) cells, indicating its potential as an anticancer agent .
- Enzyme Inhibition : It has been reported to inhibit key kinases such as BRAF and VEGFR-2, which are crucial in cancer progression. The IC50 values for BRAF and VEGFR-2 were found to be 0.194 μM and 0.071 μM, respectively, comparable to the reference drug sorafenib .
- Induction of Apoptosis : The compound was observed to induce apoptosis in cancer cells, with a significant increase in apoptotic cells compared to untreated controls. This effect is critical for its anticancer properties as it promotes programmed cell death in malignant cells .
In Vitro Anticancer Activity
The following table summarizes the IC50 values of this compound against various cancer cell lines:
Cell Line | IC50 (μM) | Reference Drug IC50 (μM) |
---|---|---|
HePG-2 (Liver Cancer) | 5.05 | Sorafenib: 9.18 |
MCF-7 (Breast Cancer) | 8.10 | Sorafenib: 9.18 |
HCT-116 (Colorectal) | 15.36 | Sorafenib: 9.18 |
Enzyme Inhibition Assays
The following table highlights the inhibitory effects on BRAF and VEGFR-2:
Enzyme | IC50 (μM) | Reference Drug IC50 (μM) |
---|---|---|
BRAF | 0.194 | Sorafenib: 0.171 |
VEGFR-2 | 0.071 | Sorafenib: 0.069 |
Case Studies
In a recent study evaluating various benzothiadiazole derivatives, this compound was highlighted for its dual action against BRAF and VEGFR pathways, showcasing promising results in inhibiting tumor growth while maintaining lower toxicity to normal cells compared to existing treatments like sorafenib .
Properties
IUPAC Name |
N-(2,1,3-benzothiadiazol-4-yl)-2-[3-(2-methoxyphenyl)-2-oxoimidazolidin-1-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N5O3S/c1-26-15-8-3-2-7-14(15)23-10-9-22(18(23)25)11-16(24)19-12-5-4-6-13-17(12)21-27-20-13/h2-8H,9-11H2,1H3,(H,19,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HKAYDPIOQYHKSX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2CCN(C2=O)CC(=O)NC3=CC=CC4=NSN=C43 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N5O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.